molecular formula C31H54O2 B12785377 Stigmastanol acetate CAS No. 2364-21-8

Stigmastanol acetate

Cat. No.: B12785377
CAS No.: 2364-21-8
M. Wt: 458.8 g/mol
InChI Key: UOLJGJFAVGOXAH-FATFFRGYSA-N
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Description

Stigmastanol acetate, also known as 24-ethylcoprostanol acetate or 5-dihydroclionasterol acetate, is a phytosterol ester derived from stigmastanol. Phytosterols are plant-derived sterols structurally similar to cholesterol. This compound is known for its ability to inhibit the absorption of cholesterol from the diet and potentially reduce cholesterol biosynthesis in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmastanol acetate can be synthesized through the acetylation of stigmastanol. The process involves reacting stigmastanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of stigmastanol from plant sources, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Stigmastanol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stigmastanol acetate has diverse applications in scientific research:

Mechanism of Action

Stigmastanol acetate exerts its effects primarily by inhibiting the absorption of cholesterol in the intestines. It competes with dietary cholesterol for incorporation into micelles, thereby reducing the amount of cholesterol absorbed into the bloodstream. Additionally, it may inhibit cholesterol biosynthesis in the liver, further contributing to its cholesterol-lowering effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stigmastanol acetate is unique due to its specific acetylated structure, which may influence its absorption and metabolism compared to other phytosterols. Its dual mechanism of action, involving both inhibition of cholesterol absorption and biosynthesis, sets it apart from other similar compounds .

Properties

CAS No.

2364-21-8

Molecular Formula

C31H54O2

Molecular Weight

458.8 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H54O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h20-21,23-29H,8-19H2,1-7H3/t21-,23-,24+,25+,26+,27-,28+,29+,30+,31-/m1/s1

InChI Key

UOLJGJFAVGOXAH-FATFFRGYSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Origin of Product

United States

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